molecular formula C22H15ClF3N3O2 B2630867 3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923121-89-5

3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2630867
CAS No.: 923121-89-5
M. Wt: 445.83
InChI Key: BXDZKAPHPDLMMB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-dione derivative characterized by dual benzyl substitutions at positions 1 and 3 of the heterocyclic core. The 4-chlorobenzyl and 3-(trifluoromethyl)benzyl groups impart distinct electronic and steric properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2/c23-17-8-6-14(7-9-17)12-29-20(30)19-18(5-2-10-27-19)28(21(29)31)13-15-3-1-4-16(11-15)22(24,25)26/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZKAPHPDLMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrido[3,2-d]pyrimidine framework exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]benzimidazole have shown effectiveness against Mycobacterium tuberculosis, suggesting that similar structures may provide insights into developing new antitubercular agents . The presence of halogen substituents like chlorine can enhance the biological activity of these compounds by increasing their lipophilicity and altering their interaction with biological targets.

Antiviral Properties

The compound's structural analogs have been investigated for antiviral activities. Studies on N-heterocycles have revealed promising results against HIV and other viral infections, indicating that modifications in the benzyl moiety can significantly influence antiviral efficacy . The trifluoromethyl group is particularly noted for enhancing the binding affinity to viral targets.

Anticancer Research

Pyrido[3,2-d]pyrimidines have been explored as potential anticancer agents. Their ability to inhibit specific kinases involved in cancer cell proliferation has been documented. The incorporation of functional groups such as trifluoromethyl can enhance potency and selectivity against cancer cell lines .

Structure-Activity Relationship (SAR)

The understanding of structure-activity relationships is crucial for optimizing the biological activity of compounds like 3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. Modifications to the benzyl groups or the introduction of electron-withdrawing groups can lead to enhanced activity against various pathogens. For example, studies have shown that introducing trifluoromethyl groups can improve antimicrobial potency and selectivity .

Case Studies

  • Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested for their antimicrobial activities against various bacterial strains. The most effective compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting the potential of modified pyrido derivatives .
  • Antiviral Activity : Research on similar compounds indicated strong antiviral activity against resistant strains of viruses, suggesting that structural modifications can lead to new therapeutic options for treating viral infections .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents (Position 1/3) Core Structure Key Functional Groups Biological Activity Reference
Target Compound 1: 3-(trifluoromethyl)benzyl; 3: 4-chlorobenzyl Pyrido[3,2-d]pyrimidine-dione -CF₃, -Cl Not explicitly stated
3-(4-Chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 1: 2-oxo-2-phenylethyl; 3: 4-chlorobenzyl Pyrido[3,2-d]pyrimidine-dione -PhCO-, -Cl Unreported
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) 1: 2,3,4-trifluorophenyl; 3: methyl Pyrido[2,3-d]pyrimidine-dione -F₃, -CH₃ Herbicidal (PPO inhibition)
Miricorilant (6-(trans-4-phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione) Pyrimidine-dione core with trans-cyclohexyl and trifluoromethylbenzyl Pyrimidine-dione -CF₃, cyclohexyl Pharmacological (glucocorticoid receptor modulation)
3-(Benzyl)-1-(2-hydroxyethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1: 2-hydroxyethyl; 3: benzyl Pyrido[2,3-d]pyrimidine-dione -OH, -Ph Synthetic intermediate

Key Observations :

  • Substituent Position: The target compound’s 3-(trifluoromethyl)benzyl group at position 1 contrasts with analogs featuring 2-oxo-2-phenylethyl () or hydroxyethyl ().
  • Core Heterocycle : Pyrido[3,2-d]pyrimidine-dione (target) vs. pyrido[2,3-d]pyrimidine-dione () or pyrimidine-dione (). Ring fusion position affects π-stacking interactions in enzyme binding, as seen in herbicidal activity of 2o via π–π interactions with FAD in PPO .

Table 2: Activity Comparison of Pyridopyrimidine-dione Derivatives

Compound Target/Application Mechanism Efficacy/IC₅₀ Reference
Target Compound Not explicitly stated Presumed kinase or receptor modulation N/A
2o () NtPPO (Herbicidal) π–π interactions with FAD; hydrogen bonds with Arg98/Thr176 IC₅₀ = 0.82 μM (PPO inhibition)
Miricorilant () Glucocorticoid receptor Steric complementarity with receptor pockets Clinical trials for metabolic disorders
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Antimicrobial (Staphylococcus aureus) Disruption of bacterial enzymes MIC = 12.5 μg/mL (vs. 25 μg/mL for Metronidazole)

Key Observations :

  • The trifluoromethyl group in the target compound and miricorilant enhances target affinity through hydrophobic interactions, akin to 2o’s fluorine-mediated hydrogen bonding .
  • Antimicrobial activity in thieno-pyrimidine-diones () suggests that core heterocycle variation (thieno vs. pyrido) diversifies biological targets.

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (estimated LogP ~3.8) suggest superior membrane permeability compared to hydroxyethyl analogs (LogP ~1.5) .
  • Nano-iron catalysis () and DIPEA-triphosgene cyclization () highlight divergent synthetic strategies; the target compound’s synthesis likely requires optimized benzylation steps.

Biological Activity

3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, with CAS number 923121-89-5 and a molecular formula of C22H15ClF3N3O2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight: 445.8 g/mol
  • Molecular Structure: The compound features a pyrido-pyrimidine core with chlorobenzyl and trifluoromethyl substituents, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral and anticancer properties. The presence of halogenated groups like chlorine and trifluoromethyl is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy.

Antiviral Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines can inhibit viral replication. For instance, compounds similar to the target compound have shown significant antiviral activity against viruses such as HIV and Hepatitis C. The structure-activity relationship studies suggest that modifications at the C-2 and N-3 positions enhance antiviral efficacy by improving binding affinity to viral targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example, related compounds have been shown to exhibit IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Antiviral Efficacy

In a study evaluating N-Heterocycles as antiviral agents, derivatives showed enhanced biological activity with EC50 values ranging from 130.24 μM to 263.31 μM against HIV-1 . The presence of halogen substituents was associated with improved activity compared to non-substituted analogs.

Case Study 2: Anticancer Properties

A study on pyrido[1,2-a]benzimidazole derivatives revealed that structural modifications led to compounds with significant antitumor activity against resistant strains of cancer . This highlights the importance of SAR in developing effective anticancer agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Chlorine Substitution: The introduction of chlorine at the 4-position enhances biological activity by increasing hydrophobic interactions.
  • Trifluoromethyl Group: This group significantly alters the electronic properties of the molecule, enhancing its binding affinity to target proteins.
  • Pyridine and Pyrimidine Rings: The presence of these heterocycles is crucial for maintaining biological activity due to their ability to participate in π-stacking interactions with nucleic acids or proteins .

Q & A

Q. Advanced Synthesis Optimization

  • Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to improve solubility of bulky intermediates .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for efficient benzylation, reducing side reactions .
  • Stoichiometry : A 1.2–1.5 molar excess of benzyl halides ensures complete alkylation, minimizing unreacted starting material .
  • Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

How can discrepancies between observed and calculated molecular ion peaks in mass spectrometry be resolved?

Advanced Data Interpretation
Discrepancies often arise from:

  • Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) isotopes contribute to complex clusters. Use high-resolution MS (HRMS) to distinguish isotopic contributions .
  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may shift observed m/z. Compare with theoretical adduct values .
  • Impurity Interference : LC-MS purification ensures removal of byproducts (e.g., unreacted intermediates) .

What functionalization strategies are viable for modifying the pyrido[3,2-d]pyrimidine core without degrading existing groups?

Q. Advanced Functionalization Approaches

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the pyrimidine ring’s electron-deficient positions .
  • Protection-Deprotection : Use Boc or Fmoc groups to shield reactive sites during subsequent reactions .
  • Cross-Coupling : Pd-catalyzed C–H activation for introducing aryl/heteroaryl groups at specific positions .

How can byproducts from benzylation reactions be minimized or characterized?

Advanced Byproduct Management
Common byproducts include:

  • Di-alkylated Species : Controlled stoichiometry (limiting benzyl halide) and monitoring via TLC prevent over-alkylation .
  • Hydrolysis Products : Anhydrous conditions and molecular sieves mitigate moisture-induced degradation .
  • Characterization : LC-MS/MS and ¹⁹F NMR (for CF₃ groups) differentiate byproducts from the target compound .

What storage conditions are recommended to preserve the compound’s stability?

Q. Basic Stability Guidelines

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
  • Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .

Which in vitro assays are most suitable for evaluating its enzyme inhibition potential?

Q. Advanced Biological Screening

  • Kinase Assays : Fluorescence-based ADP-Glo™ or radiometric assays to measure IC₅₀ values .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity quantification .
  • Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity in dose-response studies .

How can molecular docking predict interactions with biological targets like kinases?

Q. Advanced Computational Modeling

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Include solvent (explicit water) and optimize force fields (AMBER/CHARMM) for accurate ligand-receptor binding .
  • Validation : Compare docking poses with X-ray crystallography data (if available) from PDB entries .

What analytical techniques confirm the compound’s purity for publication-ready data?

Q. Basic Quality Control

  • HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
  • Melting Point : Sharp range (≤2°C variation) indicates crystalline purity .

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